Ethyl 3-Bromo-5-fluorobenzoate
Overview
Description
Ethyl 3-Bromo-5-fluorobenzoate is a chemical compound with the molecular formula C9H8BrFO2 . It has an average mass of 247.061 Da and a monoisotopic mass of 245.969162 Da .
Synthesis Analysis
The synthesis of Ethyl 3-Bromo-5-fluorobenzoate involves the reaction of 3-bromo-5-fluorobenzoic acid with ethanol in the presence of sulfuric acid. The reaction mixture is stirred overnight at 85°C. The product is then extracted with ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and concentrated under vacuum .Molecular Structure Analysis
The InChI code for Ethyl 3-Bromo-5-fluorobenzoate is 1S/C9H8BrFO2/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h3-5H,2H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
Ethyl 3-Bromo-5-fluorobenzoate is a liquid at room temperature . It has a molecular weight of 247.06 . The compound should be stored at a temperature between 2-8°C to maintain its stability .Scientific Research Applications
Synthesis of Novel Compounds
Ethyl 3-Bromo-5-fluorobenzoate is utilized in the synthesis of complex organic molecules due to its reactivity and ability to participate in various chemical reactions. For instance, it has been employed in the regioselective one-pot synthesis of 3-substituted 2,3-dihydrobenzofurans via ortho-quinone methide intermediates, highlighting its utility in drug discovery and synthetic chemistry (Shaikh & Varvounis, 2014).
Radioligand Development for PET Imaging
In the development of radioligands for positron emission tomography (PET) imaging, Ethyl 3-Bromo-5-fluorobenzoate derivatives have been synthesized and evaluated. Such compounds are crucial in imaging studies of brain receptors, aiding in the diagnosis and research of neurological disorders (Siméon et al., 2012).
Pharmaceutical Research and Drug Development
This chemical has been used as an intermediate in the synthesis of pharmaceutical compounds. For example, it has played a role in the continuous-flow processes for producing Floxacin intermediates, demonstrating its importance in developing more efficient and environmentally friendly manufacturing processes for pharmaceuticals (Guo, Yu, & Su, 2020).
Antimicrobial and Antituberculosis Activity
Derivatives of Ethyl 3-Bromo-5-fluorobenzoate have been synthesized and tested for their antimicrobial and antituberculosis activities. Research in this area contributes to the discovery of new treatments for infectious diseases, showcasing the compound's potential in medicinal chemistry (Koçyiğit-Kaymakçıoğlu et al., 2009).
Material Science and Fluorescence Studies
Ethyl 3-Bromo-5-fluorobenzoate derivatives have been explored for their fluorescence properties, contributing to the development of new materials with potential applications in optoelectronics and sensory technologies (Mahadevan et al., 2014).
Safety And Hazards
Ethyl 3-Bromo-5-fluorobenzoate may cause skin and eye irritation, and may also cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water. If inhaled, remove the person to fresh air and keep comfortable for breathing .
properties
IUPAC Name |
ethyl 3-bromo-5-fluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLQOVWASVDMHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-Bromo-5-fluorobenzoate |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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